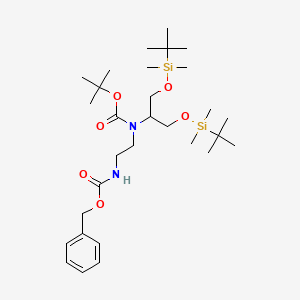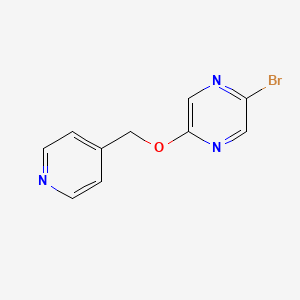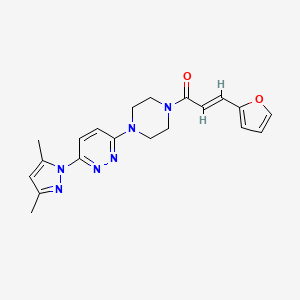
4-(2,6-Difluorophenyl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Difluorophenyl)butanenitrile is an organic compound with the molecular formula C10H9F2N It is characterized by the presence of a butanenitrile group attached to a difluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)butanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Difluorophenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,6-difluorophenyl)butanoic acid.
Reduction: Formation of 4-(2,6-difluorophenyl)butylamine.
Substitution: Formation of various substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
4-(2,6-Difluorophenyl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,6-Difluorophenyl)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Dichlorophenyl)butanenitrile
- 4-(2,6-Dibromophenyl)butanenitrile
- 4-(2,6-Dimethylphenyl)butanenitrile
Uniqueness
4-(2,6-Difluorophenyl)butanenitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Propriétés
IUPAC Name |
4-(2,6-difluorophenyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOXFFRLYVGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)



![N-(4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2921006.png)
![1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE](/img/structure/B2921007.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2921009.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2921012.png)

